N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-Chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (hereafter referred to as the target compound) is a heterocyclic small molecule featuring a pyrrolo[3,2-d]pyrimidine core. This scaffold is substituted with:
- A 3-methyl group at position 2.
- A 4-oxo (keto) group at position 3.
- A phenyl group at position 5.
- A sulfanyl-linked acetamide moiety at position 2, terminating in a 2-chloro-4-methylphenyl group.
The compound’s molecular formula is C₃₀H₂₇ClN₄O₂S, with a molecular weight of 543.079 g/mol .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-13-8-9-17(16(23)10-13)25-18(28)12-30-22-26-19-15(14-6-4-3-5-7-14)11-24-20(19)21(29)27(22)2/h3-11,24H,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPBDUQLVQBLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and therapeutic implications based on current literature.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class, characterized by a complex structure that includes a chloro-substituted phenyl group and a pyrrolo-pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 470.01 g/mol. This structural complexity is essential for its biological interactions.
The biological activity of N-(2-chloro-4-methylphenyl)-2-{[3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate the activity of specific receptors linked to disease processes.
- Signal Transduction Pathways : The compound could influence key signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Assays : The compound has been tested against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting it effectively inhibits cancer cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| NCI-H460 | 1.6 | Inhibition of metabolic pathways |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity:
- Bacterial Inhibition : Preliminary data suggest that it exhibits antibacterial properties against Gram-positive and Gram-negative bacteria, although specific mechanisms remain to be elucidated .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Study on Anticancer Activity : A recent study demonstrated that N-(2-chloro-4-methylphenyl)-2-{[3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide induced apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Research : Another investigation reported that derivatives of this compound showed promising activity against various pathogens, indicating its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
The compound N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic molecule that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and biological research. This article explores its applications, synthesis, biological activity, and relevant case studies.
Properties
This compound features a complex structure that includes multiple pharmacophores, which may contribute to its biological activity. Its unique arrangement allows for interactions with various biological targets.
Medicinal Chemistry
N-(2-chloro-4-methylphenyl)-2-{[3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is primarily investigated for its potential as a lead compound in drug development. Its structural characteristics suggest possible efficacy against various diseases, particularly in oncology and infectious diseases.
Research indicates that this compound may possess:
- Anticancer Properties : Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways.
- Antimicrobial Activity : Investigations into its effects on bacterial and fungal strains suggest potential use as an antimicrobial agent.
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules. Its synthesis typically involves multi-step organic reactions:
- Formation of the Pyrrolo-Pyrimidine Core : Cyclization of appropriate precursors to create the pyrrolo-pyrimidine structure.
- Substituent Introduction : Alkylation and arylation reactions introduce necessary substituents.
- Acetamide Formation : Final acylation reaction to yield the acetamide group.
Industrial Applications
In addition to its medicinal uses, this compound can be utilized in the production of specialty chemicals and materials within industrial settings.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth through apoptosis induction and cell cycle arrest at specific phases. The results indicate its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that N-(2-chloro-4-methylphenyl)-2-{[3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further investigations are needed to explore its mechanism of action in microbial inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Variations
Analog 1 : 2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide
- Core: Pyrido-thieno-pyrimidine (thieno[3,2-d]pyrimidine fused with a pyridine ring).
- Key Differences: Replacement of pyrrolo[3,2-d]pyrimidine with a sulfur-containing thieno-pyrimidine core. Substitution with a 3-butyl group instead of 3-methyl.
- Implications: Increased lipophilicity due to the butyl chain.
Analog 2 : N-(5-Fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Core : Pyrrolo[3,2-d]pyrimidine (same as the target compound).
- Key Differences :
- 5-Methyl substitution on the pyrrolo ring.
- 3-(3-Methylbutyl) chain instead of 3-methyl.
- Acetamide linked to a 5-fluoro-2-methylphenyl group.
- Implications: Fluorine substitution enhances metabolic stability and electronegativity.
Substituent Modifications
Analog 3 : N-(2-Chloro-4-methylphenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
- Core : Dihydropyrimidine fused with a thiazole ring.
- Key Differences :
- Thiazole ring introduces additional nitrogen and sulfur atoms.
- Replacement of the pyrrolo-pyrimidine core with a simpler dihydropyrimidine.
- Implications: Reduced planarity compared to the fused pyrrolo-pyrimidine system.
Analog 4 : N-(3-Chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
- Core: Chromeno[2,3-d]pyrimidine (benzene-fused pyrimidine via an oxygen atom).
- Key Differences: Chromeno group introduces aromaticity and oxygen-mediated polarity. Methoxyphenyl substitution at position 2.
- Implications: Increased hydrophilicity from the methoxy group. Altered binding kinetics due to the chromeno core’s rigidity .
Q & A
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Key methods include 1H/13C NMR (to resolve proton/carbon environments), FT-IR (to identify functional groups like amide C=O and sulfanyl S–C), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Single-crystal X-ray diffraction (as in ) provides definitive conformation analysis, particularly for the sulfanylacetamide linkage and pyrrolo[3,2-d]pyrimidinone core .
Q. How is the molecular weight of this compound calculated, and what are its implications for synthetic yield?
The molecular formula (e.g., C₂₂H₂₀ClN₅O₂S) is derived from elemental analysis and HRMS. Accurate molecular weight determination (e.g., 477.94 g/mol) ensures stoichiometric precision during synthesis. Deviations in calculated vs. observed values may indicate impurities or incomplete reactions, necessitating optimization of purification steps (e.g., column chromatography) .
Advanced Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the 3-methyl-4-oxo-pyrrolo[3,2-d]pyrimidinyl group?
Single-crystal X-ray diffraction quantifies dihedral angles between the pyrrolopyrimidinone core and substituents. For example, highlights intramolecular N–H⋯N hydrogen bonds stabilizing folded conformations, while intermolecular interactions (e.g., π-stacking) influence crystal packing. Such data guides synthetic modifications to enhance thermodynamic stability .
Q. What strategies optimize the synthesis of this compound to mitigate low yields from competing side reactions?
Key approaches include:
- Flow chemistry () for precise control of reaction parameters (temperature, residence time).
- Catalyst screening (e.g., Pd/C or CuI for coupling steps) to enhance regioselectivity.
- Solvent optimization (e.g., DMF for solubility vs. THF for reduced byproducts). Monitoring intermediates via LC-MS reduces side-product formation .
Q. How can researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variability) across studies?
Variability often arises from assay conditions (e.g., enzyme source, buffer pH, ATP concentration). Standardization using positive controls (e.g., staurosporine for kinase assays) and dose-response validation (3-4 replicates per concentration) improves reproducibility. emphasizes correlating in vitro activity with structural motifs (e.g., sulfanyl group orientation) to refine SAR models .
Q. What methodological considerations are critical for designing derivatives to explore structure-activity relationships (SAR)?
- Scaffold modification : Introduce electron-withdrawing groups (e.g., –CF₃) to the phenyl ring to enhance target binding ( ).
- Bioisosteric replacement : Replace the sulfanyl group with sulfone or phosphonate moieties () to modulate solubility and potency.
- Computational docking : Pre-screen derivatives using molecular dynamics to predict binding affinity to kinase domains .
Q. How does the hydrogen-bonding network in the crystal lattice influence the compound’s stability and solubility?
and show that N–H⋯O and N–H⋯N hydrogen bonds between the acetamide and pyrimidinyl groups stabilize the lattice. Disrupting these interactions (e.g., via methyl group substitution) reduces melting points and increases aqueous solubility, which is critical for bioavailability studies .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s metabolic stability in hepatic microsomes be interpreted?
Discrepancies may stem from microsome sources (e.g., human vs. rodent) or incubation conditions (NADPH concentration). Normalizing data to CYP450 isoform activity (e.g., CYP3A4 inhibition assays) and using LC-MS/MS for metabolite quantification can resolve inconsistencies. Cross-referencing with in silico ADMET predictions improves reliability .
Experimental Design
Q. What in vitro assays are most effective for evaluating this compound’s kinase inhibition profile?
Use ATP-competitive binding assays with recombinant kinases (e.g., EGFR, VEGFR2) and measure inhibition via fluorescence polarization. Include counter-screens against off-target kinases () to assess selectivity. Dose-response curves (10 nM–10 µM range) with Z’-factor validation ensure assay robustness .
Q. How can researchers validate the compound’s mechanism of action in cellular models?
Combine phosphoproteomics (to map kinase substrate phosphorylation) with siRNA knockdown of target kinases. For example, notes using imidazo[1,2-b]pyridazine analogs in apoptosis assays, correlating activity with caspase-3 activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
